molecular formula C11H21NO3 B10838795 Carbamic acid, [(1S)-1-formylpentyl]-, 1,1-dimethylethyl ester

Carbamic acid, [(1S)-1-formylpentyl]-, 1,1-dimethylethyl ester

Cat. No.: B10838795
M. Wt: 215.29 g/mol
InChI Key: OBMGXPJNZKYOQY-VIFPVBQESA-N
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Description

Carbamic acid, [(1S)-1-formylpentyl]-, 1,1-dimethylethyl ester is a chemical compound with significant applications in various fields, including pharmaceuticals and organic synthesis. This compound is known for its chiral properties, making it valuable in the synthesis of enantiomerically pure substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [(1S)-1-formylpentyl]-, 1,1-dimethylethyl ester typically involves the reaction of the corresponding amine with carbon dioxide in the presence of a suitable solvent. One common method includes the use of dimethyl sulfoxide (DMSO) or supercritical carbon dioxide as the solvent . The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves biocatalysis. Biocatalytic systems, including whole-cell and isolated enzyme systems, are employed to produce complex molecules with high regio-, chemo-, and enantio-selectivity . This method is preferred due to its environmental benefits and the ability to conduct reactions under mild conditions, reducing the risk of racemization and other side reactions.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [(1S)-1-formylpentyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbamates and other derivatives.

    Reduction: Reduction reactions can convert the ester into its corresponding alcohols and amines.

    Substitution: Nucleophilic substitution reactions are common, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Nucleophiles: Various nucleophiles, such as amines and alcohols, are used in substitution reactions.

Major Products

The major products formed from these reactions include carbamates, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of carbamic acid, [(1S)-1-formylpentyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound acts as a substrate for various enzymes, facilitating the formation of chiral intermediates. These intermediates are then used in the synthesis of pharmaceuticals and other biologically active compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, [(1S)-1-formylpentyl]-, 1,1-dimethylethyl ester is unique due to its specific chiral properties, which make it highly valuable in the synthesis of enantiomerically pure substances. Its ability to undergo various chemical reactions under mild conditions further enhances its utility in organic synthesis and pharmaceutical applications.

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-oxohexan-2-yl]carbamate

InChI

InChI=1S/C11H21NO3/c1-5-6-7-9(8-13)12-10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3,(H,12,14)/t9-/m0/s1

InChI Key

OBMGXPJNZKYOQY-VIFPVBQESA-N

Isomeric SMILES

CCCC[C@@H](C=O)NC(=O)OC(C)(C)C

Canonical SMILES

CCCCC(C=O)NC(=O)OC(C)(C)C

Origin of Product

United States

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